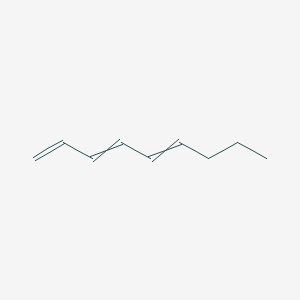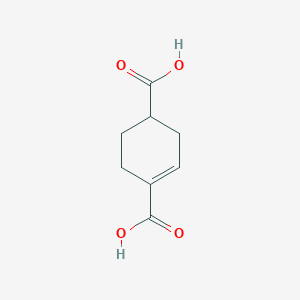![molecular formula C19H19NO4S B12581616 1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- CAS No. 646515-01-7](/img/structure/B12581616.png)
1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its unique structure, which includes a sulfonyl group attached to the indole ring, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, which consistently yields the corresponding indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for mass production. These methods often involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole ring, which is highly reactive due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Various electrophiles can be used, such as halogens (Cl₂, Br₂) or nitro groups (NO₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Uniqueness
1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
646515-01-7 |
|---|---|
分子式 |
C19H19NO4S |
分子量 |
357.4 g/mol |
IUPAC名 |
2-[2,5-dimethyl-3-(2-methylphenyl)sulfonylindol-1-yl]acetic acid |
InChI |
InChI=1S/C19H19NO4S/c1-12-8-9-16-15(10-12)19(14(3)20(16)11-18(21)22)25(23,24)17-7-5-4-6-13(17)2/h4-10H,11H2,1-3H3,(H,21,22) |
InChIキー |
SYCOQCPQOMIAGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=CC=C3C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B12581535.png)
![(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B12581539.png)
![1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]-](/img/structure/B12581540.png)
![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)
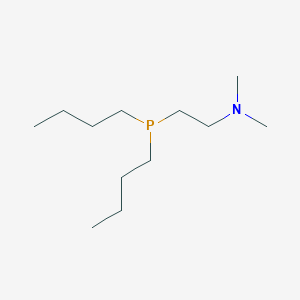
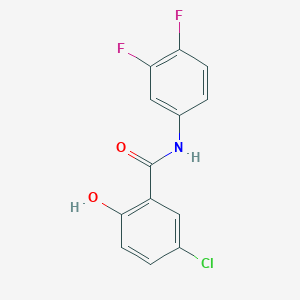
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12581549.png)
![2,4-Dinitro-5-[(propan-2-yl)oxy]phenol](/img/structure/B12581550.png)
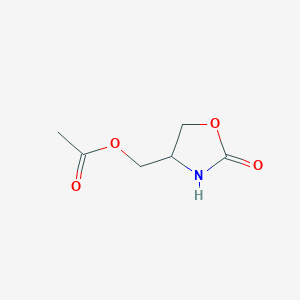

![Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate](/img/structure/B12581565.png)
silane](/img/structure/B12581605.png)
